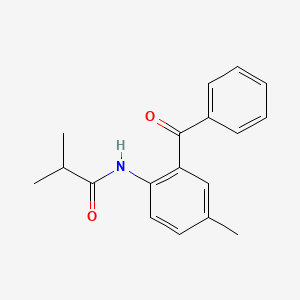
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain.
Mechanism of Action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and subsequent depolarization of the cell membrane. This inhibits the transmission of pain signals to the brain, providing temporary relief from pain.
Biochemical and Physiological Effects
Benzocaine has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions in some individuals. In rare cases, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide can cause methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.
Advantages and Limitations for Lab Experiments
Benzocaine is a commonly used local anesthetic in laboratory experiments due to its low toxicity and ease of use. However, its short duration of action and potential for allergic reactions should be taken into consideration when designing experiments.
Future Directions
1. Development of more potent and longer-lasting local anesthetics.
2. Investigation of the potential use of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide in the treatment of cancer.
3. Development of new formulations of this compound for improved delivery and efficacy.
4. Study of the mechanism of action of this compound and other local anesthetics at the molecular level.
5. Investigation of the potential for this compound to interact with other drugs and compounds.
In conclusion, this compound is a widely used local anesthetic with a well-established mechanism of action. Its low toxicity and ease of use make it a popular choice for laboratory experiments, but its short duration of action and potential for allergic reactions should be taken into consideration. Ongoing research into the development of more potent and longer-lasting local anesthetics, as well as the potential use of this compound in the treatment of cancer, will continue to expand our understanding of this important compound.
Synthesis Methods
Benzocaine can be synthesized through a multi-step process starting with p-toluidine and benzoyl chloride. The reaction between these two compounds produces N-benzoyl-p-toluidine, which is then reacted with isobutyric anhydride to form N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide.
Scientific Research Applications
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used as a model compound in studies of drug permeation through skin and mucous membranes. Additionally, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide has been investigated for its potential use in the treatment of certain types of cancer.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)18(21)19-16-10-9-13(3)11-15(16)17(20)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAXJSLGFYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

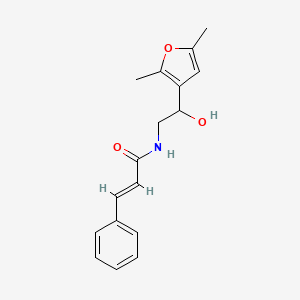
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)
![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

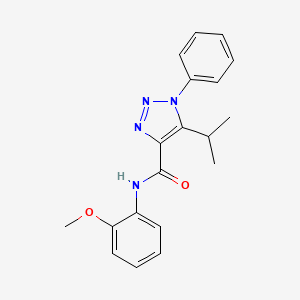
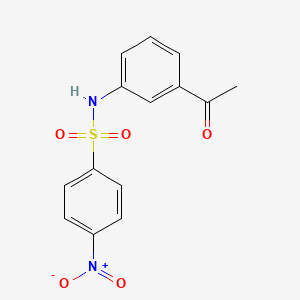
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)
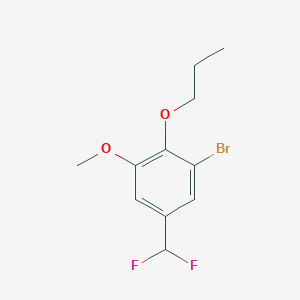
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
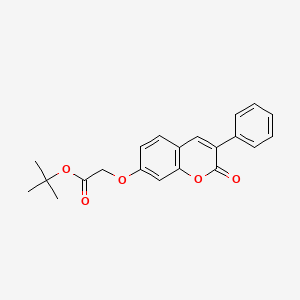
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)